Tetradecylaminocarbonyl-dab-Val-dab
Description
Significance of Peptide Derivatives in Biological Systems for Matrix Modulation
Peptide derivatives, which are short chains of amino acids, can mimic the function of natural signaling molecules that regulate ECM synthesis and degradation. ijdvl.comscirp.org These synthetic peptides offer several advantages over larger protein molecules, including greater stability, purity, and the ability to be designed with specific functions. researchgate.net Their small size can also facilitate better penetration and interaction with cellular targets. By mimicking specific motifs found in ECM proteins, these peptides can influence crucial cellular functions like adhesion, differentiation, and the turnover of the matrix itself. researchgate.netnih.gov
Overview of Extracellular Matrix Composition: Collagens, Glycosaminoglycans, and Proteoglycans
The ECM is primarily composed of fibrous proteins and a gel-like ground substance. mhmedical.comjove.com
Collagens are the most abundant proteins in the ECM, providing tensile strength and structural integrity to tissues. jove.comsigmaaldrich.cn There are numerous types of collagen, with Types I, II, and III being the most prevalent. mhmedical.com
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that attract and retain water, contributing to the hydration and compressive resistance of the ECM. jove.comexperchem.com Hyaluronic acid is a key example of a GAG. experchem.comgoogle.com
Proteoglycans consist of a core protein covalently attached to one or more GAG chains. mhmedical.com They are integral to the ground substance and interact with other ECM components, such as collagen, to regulate tissue organization and function. mhmedical.comexperchem.com Important proteoglycans in the skin include decorin and lumican. ijdvl.comexperchem.com
The specific composition of the ECM varies depending on the tissue type and its function. physio-pedia.comjove.com For instance, the ECM of tendons is rich in collagen for strength, while cartilage ECM has a higher concentration of proteoglycans to resist compression. physio-pedia.com
The Role of Synthetic Tripeptide Motifs in Cellular and Matrix Interactions
Short amino acid sequences, or motifs, within ECM proteins serve as recognition sites for cell surface receptors, initiating signaling cascades that regulate cellular behavior. scirp.orgscirp.org Synthetic tripeptide motifs are designed to mimic these natural sequences, thereby influencing cell-matrix interactions. nih.gov For example, the well-studied Arginine-Glycine-Aspartic acid (RGD) tripeptide motif, found in fibronectin, is crucial for cell adhesion. nih.govrsc.org By incorporating these motifs into synthetic molecules, researchers can create tools to modulate specific cellular responses and ECM dynamics. researchgate.netnih.gov
Contextualizing Tetradecylaminocarbonyl-Dab-Val-Dab within Contemporary Extracellular Matrix Research
This compound is a synthetic tripeptide derivative that has emerged in the field of ECM research. experchem.comfda.gov Its structure includes a tetradecyl fatty acid chain attached to a tripeptide sequence of 2,4-diaminobutyric acid (Dab), Valine (Val), and another Dab residue. google.comfda.gov This compound, also known by the INCI name Tetradecyl Aminobutyroylvalylaminobutyric Urea Trifluoroacetate (B77799), is being investigated for its potential to modulate the synthesis of key ECM components. experchem.comdsm.com
Research suggests that this peptide derivative may influence the production of hyaluronic acid and affect the organization of collagen fibrils. experchem.com Specifically, it is proposed to act on proteoglycans like decorin and lumican, which are known to regulate collagen fibril formation and tissue strength. experchem.com Furthermore, some studies indicate it may have an impact on the synthesis of different types of collagen, such as an increase in collagen III, often referred to as "youth collagen". dsm.com The compound is also noted to be a TGF-β1 activator, based on the active domain of thrombospondin-1. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| INCI Name | Tetradecyl Aminobutyroylvalylaminobutyric Urea Trifluoroacetate |
| CAS Number | 934368-60-2 |
| Molecular Formula | C28H56N6O5 |
| Molecular Weight | 556.78 g/mol |
| Synonyms | SYN-HYCAN |
The ongoing investigation into this compound and similar peptide derivatives highlights a significant trend in cosmetic and dermatological research: the development of targeted molecules that can interact with and modulate the intricate machinery of the extracellular matrix to maintain its healthy state.
Properties
CAS No. |
794590-95-7 |
|---|---|
Molecular Formula |
C28H56N6O5 |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H56N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39)/t22-,23-,24-/m0/s1 |
InChI Key |
DDWCWYYWIDWXSB-HJOGWXRNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Tetradecylaminocarbonyl Dab Val Dab
Advanced Strategies for Oligopeptide Synthesis
The synthesis of the peptide backbone of Tetradecylaminocarbonyl-dab-Val-dab, which consists of diaminobutyric acid (Dab) and valine (Val) residues, relies on advanced oligopeptide synthesis methodologies. These methods are broadly categorized into chemical synthesis, enzymatic synthesis, and chemo-enzymatic approaches. creative-peptides.comnih.gov
Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone for creating oligopeptides like the Dab-Val-Dab sequence. creative-peptides.com SPPS, pioneered by Merrifield, offers high efficiency and simplified purification. creative-peptides.com The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. creative-peptides.comfrontiersin.org Recent advancements, such as microwave-assisted SPPS, have further enhanced reaction rates, making the process more time and cost-effective. creative-peptides.com However, challenges like racemization and epimerization remain critical considerations during chemical synthesis. creative-peptides.com
Alternative strategies include liquid-phase peptide synthesis (LPPS) and innovative catalytic methods. For instance, a triple catalysis system involving photoredox, cobaloxime, and organophosphorus has been developed for peptide assembly, offering a more sustainable approach by minimizing waste. rsc.org Enzymatic synthesis, utilizing enzymes like proteases or esterases in reverse, and chemo-enzymatic methods provide stricter stereoselectivity and milder reaction conditions, though they can be hampered by side reactions and the availability of suitable enzymes. nih.gov
N-Terminal Lipidation Techniques for Enhanced Bioactivity: Tetradecyl Group Integration
A key structural feature of this compound is the N-terminal tetradecyl group. This lipid moiety is crucial for the compound's bioactivity and is introduced through specific lipidation techniques. Lipidation, the covalent attachment of a lipid to a peptide, significantly influences the molecule's amphiphilicity, which in turn affects its interaction with biological membranes. csic.esnih.gov
The integration of the tetradecyl group at the N-terminus is typically achieved by reacting the free amino group of the N-terminal diaminobutyric acid with an activated form of tetradecanoic acid (myristic acid). This reaction can be performed while the peptide is still attached to the solid-phase resin, followed by cleavage and deprotection to yield the final lipopeptide. thermofisher.com The choice of coupling reagents and reaction conditions is critical to ensure efficient and specific acylation at the desired position.
The position and nature of the lipid moiety can dramatically alter the resulting lipopeptide's properties. Studies on other lipidated peptides have shown that N-terminal lipidation can promote the formation of specific secondary structures, such as α-helices, and influence the oligomerization state of the peptide. acs.org For example, research on lipidated tri-β3-peptides demonstrated that N-terminal lipidation with a tetradecyl (C14) chain led to the formation of intertwined nanofibers. frontiersin.org
Stereochemical Purity and Configurational Analysis of Constituent Amino Acids (L-Configuration)
Ensuring the stereochemical purity of the constituent amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. nih.govdntb.gov.ua For this compound, the constituent amino acids—diaminobutyric acid and valine—are specified to be in the L-configuration. Undesired D-isomers can arise from the starting materials or be formed during the synthesis process through racemization. researchgate.net
The analysis of enantiomeric purity presents significant analytical challenges because D/L isomers have identical physicochemical properties, differing only in their stereochemical configuration. nih.govresearchgate.net Several analytical techniques are employed to verify the stereochemical integrity of the peptide. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying diastereomers. researchgate.net
Advanced methods like capillary electrophoresis coupled with trapped ion mobility spectrometry-mass spectrometry (CE-TIMS-MS) have emerged as powerful tools for the stereochemical characterization of peptides, even at the single-cell level. nih.gov Another approach involves the hydrolysis of the peptide, followed by derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated and analyzed by LC-MS. biorxiv.org These methods allow for the unambiguous assignment of the stereochemistry of each amino acid residue. nih.gov
Analytical Approaches for Confirming Peptide Sequence and Conjugation Specificity
A suite of analytical techniques is essential to confirm the primary sequence of the peptide and the precise location of the tetradecyl group conjugation.
Mass Spectrometry (MS) is a cornerstone for peptide analysis. jpt.com
Intact Mass Analysis: This initial step provides the molecular weight of the entire lipopeptide, offering a general confirmation of its composition and the presence of the lipid modification. biopharmaspec.com
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and the site of lipidation, the peptide is fragmented, and the masses of the resulting fragments are measured. jpt.combiopharmaspec.com Techniques like Collision-Induced Dissociation (CID) and Electron-based Dissociation (EAD) are used to generate fragment ions (b- and y-ions) that reveal the sequence and pinpoint the attachment site of the tetradecyl group. biopharmaspec.com
Chromatographic Methods are used in conjunction with mass spectrometry.
Liquid Chromatography (LC): LC, particularly reverse-phase HPLC (RP-HPLC), is used to purify the lipopeptide and, when coupled with MS (LC-MS), to analyze the purity and identity of the compound. creative-biolabs.com
Spectroscopic Methods provide further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR can be used to elucidate the detailed three-dimensional structure of the lipopeptide in solution and confirm the connectivity of atoms, including the lipid-peptide linkage. biopharmaspec.comresearchgate.net
Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) Spectroscopy: These techniques are employed to analyze the secondary structure (e.g., α-helices, β-sheets) of the peptide, which can be influenced by the lipid modification. biopharmaspec.com
Amino Acid Analysis (AAA) can be used to verify the amino acid composition of the peptide after hydrolysis. nih.gov
Table 1: Analytical Techniques for Structural Characterization
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Mass Spectrometry (MS) | ||
| Intact Mass Analysis | Confirm overall composition | Molecular weight of the lipopeptide |
| Tandem MS (MS/MS) | Sequence and conjugation site | Amino acid sequence, location of tetradecyl group |
| Chromatography | ||
| LC-MS | Purity and identity | Retention time, molecular weight |
| Spectroscopy | ||
| NMR | Detailed 3D structure | Atom connectivity, solution conformation |
| CD/FT-IR | Secondary structure | α-helix, β-sheet content |
| Amino Acid Analysis | Composition verification | Relative abundance of amino acids |
Design and Synthesis of Structural Analogues for Mechanistic Probing
To investigate the structure-activity relationship (SAR) and elucidate the mechanism of action of this compound, structural analogues are designed and synthesized. This involves systematically modifying different parts of the molecule, such as the peptide sequence, the lipid chain, and the stereochemistry of the amino acids.
For example, analogues can be created by:
Varying the Amino Acid Sequence: Substituting one or more amino acids in the Dab-Val-Dab sequence with other natural or non-proteinogenic amino acids can probe the importance of specific residues for activity. acs.orgnih.gov For instance, the polarity, charge, and hydrophobicity of the peptide can be altered by replacing residues. acs.org
Altering Stereochemistry: The configuration of one or more amino acid residues can be switched from L to D to assess the role of stereochemistry in the peptide's conformation and biological function. acs.org
Introducing Structural Constraints: Cyclization of the peptide backbone can be performed to create more rigid structures, which can provide insights into the bioactive conformation. acs.org
The synthesis of these analogues generally follows the same advanced peptide synthesis and lipidation techniques described previously. acs.orgnih.gov The resulting library of compounds is then subjected to biological assays to correlate specific structural changes with alterations in activity, providing a deeper understanding of the molecular mechanisms at play. frontiersin.orgresearchgate.net
In Vitro Investigations into the Molecular and Cellular Mechanisms of Tetradecylaminocarbonyl Dab Val Dab
Regulation of Collagen Biosynthesis and Assembly in Cultured Cells
Collagens are the most abundant proteins in the skin, providing essential structure, strength, and smoothness. dsm.com Over time, the levels and proper function of collagen decrease. dsm.com In vitro studies have demonstrated that Tetradecylaminocarbonyl-Dab-Val-Dab, often as part of a peptide complex known as SYN-TC®, can increase the formation of undamaged, stable, and homogeneous collagens. dsm.com
Differential Modulation of Dermal Collagen Subtypes (e.g., Type I, Type III)
The dermis is primarily composed of Type I and Type III collagen, which form a tightly interconnected network. dsm.com Research indicates that this compound, in combination with other peptides, significantly increases the formation of both collagen I and III in human dermal fibroblasts. justia.comgoogle.com Notably, some findings suggest that this peptide complex can increase the production of collagen III, often referred to as the "youth collagen," which is characteristic of young, soft, and supple skin. dsm.com While some peptide combinations are known to stimulate collagen I formation more than collagen III, the specific ratio of stimulation by this compound requires further detailed investigation. google.comgoogle.com
Influence on Dermal-Epidermal Junction Collagen Expression (e.g., Type IV, Type VII, Type XVII)
The dermal-epidermal junction (DEJ) is a critical interface that provides structural integrity and facilitates molecular transport between the epidermis and dermis. mdpi.comnih.gov Key collagens within the DEJ include Type IV, Type VII, and Type XVII. dsm.com In vitro and ex vivo studies have shown that peptide complexes containing this compound can lead to a significant upregulation of these DEJ collagens. dsm.com Specifically, increased expression of collagen XVII has been observed in the basal layer of the epidermis following treatment with such peptide complexes. mdpi.comnih.gov The stability of these collagens is crucial, with studies indicating that collagen VII has a half-life of about one month at the DEJ. nih.gov Age-related decline in DEJ protein expression, including collagens, contributes to skin aging. biorxiv.org
Effects on Human Fibroblast Activity and Procollagen Production
Dermal fibroblasts are the primary cells responsible for synthesizing extracellular matrix components, including collagen. justia.com In vitro studies using human dermal fibroblasts have demonstrated that this compound, as part of a peptide complex, significantly increases the production of both collagen I and III. justia.comgoogle.com This stimulation of fibroblast activity is a key mechanism through which the compound exerts its effects on the collagenous framework of the skin. The process involves the synthesis of procollagen, the precursor to collagen, which is then assembled into mature collagen fibers.
Mechanisms Governing Undamaged, Stable, and Homogeneous Collagen Formation
The formation of a healthy and functional collagen matrix depends on the proper assembly of stable and uniform collagen fibers. dsm.com In vitro findings suggest that peptide complexes containing this compound promote the formation of undamaged and homogeneous collagens. dsm.com This is achieved by influencing the synthesis of various collagen types that interact to form a cohesive and resilient network. dsm.com The compound is described as a TGF-β activator, a key signaling pathway known to regulate collagen synthesis. researchgate.netnih.gov
Stimulation of Glycosaminoglycan Synthesis Pathways
Glycosaminoglycans (GAGs) are essential components of the extracellular matrix, contributing to skin hydration and suppleness. google.com
Molecular Mechanisms of Hyaluronan Upregulation in Fibroblasts and Keratinocytes
Interactive Data Table: In Vitro Effects of this compound on ECM Components
| Cell Type | Biomolecule | Observed Effect | Reference |
| Human Dermal Fibroblasts | Collagen I | Increased Synthesis | justia.comgoogle.com |
| Human Dermal Fibroblasts | Collagen III | Increased Synthesis | dsm.comjustia.comgoogle.com |
| Cultured Cells | Collagen IV | Upregulation | dsm.com |
| Cultured Cells | Collagen VII | Upregulation | dsm.com |
| Epidermal Keratinocytes | Collagen XVII | Increased Expression | mdpi.comnih.gov |
| Fibroblasts & Keratinocytes | Hyaluronan | Stimulated Synthesis | google.comgoogle.com |
Modulation of Specific Proteoglycan Expression
Proteoglycans are complex macromolecules within the ECM that play a crucial role in tissue organization and hydration. google.com The small leucine-rich proteoglycans (SLRPs), in particular, are vital for collagen fibrillogenesis and growth factor regulation. nih.govbiorxiv.org In vitro studies have focused on the ability of this compound to influence the synthesis of two key SLRPs: decorin and lumican.
Research utilizing normal human fibroblasts has demonstrated that this compound can stimulate the synthesis of both decorin and lumican. google.com In these studies, fibroblasts were cultured and then treated with the peptide. The subsequent synthesis of decorin and lumican was quantified using enzyme-linked immunoassays (EIA). google.com
The findings indicate a dose-dependent increase in the production of these proteoglycans. For instance, the trifluoroacetate (B77799) salt of Tetradecyl-NH-C(O)-Dab-Val-Dab-OH was shown to significantly enhance the synthesis of both decorin and lumican in cultured human fibroblasts. google.comgoogle.com These proteoglycans are essential for maintaining the structural integrity of the dermis. Decorin is known to bind to collagen fibrils, regulating their assembly and diameter, while lumican is involved in corneal transparency and also plays a role in collagen fibril organization. nih.govbiorxiv.org
| Compound | Concentration | Method | Result | Source |
|---|---|---|---|---|
| Tetradecyl-NH-C(O)-Dab-Val-Dab-OH * 2 TFA | Not Specified | Enzyme Immunoassay (EIA) | Stimulation of decorin synthesis | google.com |
| Compound | Concentration | Method | Result | Source |
|---|---|---|---|---|
| Tetradecyl-NH-C(O)-Dab-Val-Dab-OH * 2 TFA | Not Specified | Enzyme Immunoassay (EIA) | Stimulation of lumican synthesis | google.comgoogle.com |
Identification of Putative Receptor-Ligand Interactions and Intracellular Signaling Cascades
The biological activity of peptides like this compound is predicated on their ability to interact with cellular components and trigger intracellular signaling. These peptides often function as "matrikines" or "signal peptides," which are fragments of extracellular matrix proteins that can regulate cell activity. essentialsbycatalina.comnih.gov
Signal peptides are thought to exert their effects by binding to specific cell surface receptors. essentialsbycatalina.comnih.gov This interaction is akin to a key fitting into a lock, initiating a cascade of events within the cell. While the precise receptor for this compound has not been definitively identified in the reviewed literature, it is hypothesized to follow the general mechanism of matrikines, which interact with transmembrane receptors to relay information into the cell. essentialsbycatalina.com The binding of the peptide to its receptor is a critical step that translates an external signal into a cellular response, ultimately modulating gene expression related to ECM synthesis. essentialsbycatalina.comnih.gov The extracellular matrix itself is a key regulator of intracellular signaling networks, influencing cell behavior through these interactions. nih.gov
Following receptor binding, a series of downstream signaling events are initiated. For peptides that stimulate the synthesis of ECM components, the Transforming Growth Factor-β (TGF-β) signaling pathway is a common and crucial mediator. nih.govmdpi.com This pathway is known to play a central role in the production of collagen and other matrix proteins. nih.govmdpi.com It has been reported that this compound acts as a TGF-β1 activator, with its sequence based on the active domain of thrombospondin-1. researchgate.net
The activation of the TGF-β pathway by a signal peptide can lead to the proliferation of fibroblasts and the upregulation of genes responsible for the synthesis of ECM components, including proteoglycans like decorin and lumican. nih.gov This cascade of events provides a mechanistic link between the external application of the peptide and the observed increase in the production of these vital structural molecules in the dermis. The process involves the transfer of the signal from the cell surface to the nucleus, where gene transcription is altered to favor the synthesis and deposition of a renewed extracellular matrix. essentialsbycatalina.com
Biophysical Characterization of Tetradecylaminocarbonyl Dab Val Dab Interactions with Extracellular Matrix Components
Direct Binding Studies with Purified Collagen Fibrils and Soluble Glycosaminoglycans
The interaction of Tetradecylaminocarbonyl-dab-Val-dab with key components of the extracellular matrix (ECM), such as collagen and glycosaminoglycans (GAGs), is a critical first step in understanding its biological activity. Direct binding studies are employed to quantify the affinity and kinetics of these interactions. Techniques such as surface plasmon resonance (SPR) or microscale thermophoresis (MST) would be utilized to determine the dissociation constant (Kd), providing a measure of the binding affinity.
In a hypothetical study, purified type I collagen fibrils would be immobilized on a sensor chip, and solutions of this compound at varying concentrations would be passed over the surface. The resulting binding data would allow for the calculation of association and dissociation rates. Similarly, interactions with soluble GAGs, such as hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate, would be assessed. These experiments could reveal preferential binding to specific GAGs, which could be influenced by the sulfation pattern and charge density of the GAG.
Table 1: Hypothetical Binding Affinities of this compound to ECM Components
| ECM Component | Dissociation Constant (Kd) |
| Type I Collagen Fibrils | Data not available |
| Hyaluronic Acid | Data not available |
| Chondroitin Sulfate | Data not available |
| Heparan Sulfate | Data not available |
Effects on Extracellular Matrix Organization and Remodeling in Reconstituted Systems
To understand the influence of this compound on the structure and dynamics of the ECM, reconstituted in vitro models are often used. These systems typically involve co-culturing fibroblasts with a collagen gel, which they remodel over time. The addition of this compound to these systems could potentially alter the rate and nature of this remodeling process.
Changes in ECM organization can be visualized using techniques like confocal microscopy to observe the alignment and density of collagen fibers. Furthermore, the activity of matrix metalloproteinases (MMPs), enzymes responsible for ECM degradation and remodeling, could be assessed using zymography or specific activity assays. Any observed alterations in MMP activity would suggest an indirect or direct regulatory role for the peptide in ECM turnover.
Assessment of Peptide Conformation and Stability in Biological Buffers
The three-dimensional structure, or conformation, of this compound is crucial for its interaction with ECM components. Circular dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides in solution. By analyzing the CD spectrum in various biological buffers (e.g., phosphate-buffered saline at physiological pH), researchers can determine if the peptide adopts a defined conformation, such as an alpha-helix or beta-sheet, or if it exists as a random coil.
The stability of the peptide is another critical parameter, as it determines its half-life and bioavailability in a biological environment. Stability can be assessed by incubating the peptide in biological buffers, potentially containing proteases, over time and monitoring its degradation using techniques like high-performance liquid chromatography (HPLC).
Investigation of Peptide Diffusion and Distribution within In Vitro Tissue Models
Understanding how this compound penetrates and distributes within a tissue-like environment is essential for evaluating its potential therapeutic efficacy. In vitro tissue models, such as spheroids or organoids, provide a three-dimensional context that mimics native tissue more closely than traditional 2D cell cultures.
To track the peptide's movement, it could be labeled with a fluorescent tag. Confocal microscopy can then be used to visualize its penetration depth and localization within the tissue model over time. Quantitative analysis of the fluorescence intensity at different depths allows for the calculation of an effective diffusion coefficient. nih.gov This parameter provides insight into how readily the peptide can access its target molecules within a dense ECM. The distribution pattern can also reveal if the peptide accumulates in specific regions or binds to particular cellular or matrix structures.
Advanced Research Methodologies and Prospective Directions
Application of Complex In Vitro Models for ECM Research
The study of Tetradecylaminocarbonyl-dab-Val-dab's effects on the extracellular matrix (ECM) is moving beyond traditional 2D cell cultures towards more physiologically relevant systems. While specific published research on the application of 3D bioprinted constructs and organ-on-a-chip systems for this particular peptide is limited, these technologies represent a significant future direction for in-depth analysis.
Organ-on-a-Chip Systems: These microfluidic devices replicate the dynamic microenvironment of human organs. researchgate.net A skin-on-a-chip model, for instance, could be used to study the penetration of this compound through the epidermal barrier and its subsequent effects on dermal fibroblasts. researchgate.net Such a system would allow for the real-time monitoring of changes in the synthesis of hyaluronic acid and proteoglycans under controlled flow conditions, providing valuable data on its bioactivity. researchgate.net
Proteomic and Transcriptomic Profiling to Uncover Comprehensive Gene and Protein Expression Changes
To fully understand the molecular mechanisms by which this compound exerts its effects, comprehensive analysis of gene and protein expression is crucial.
Transcriptomic Analysis: RNA sequencing (RNA-seq) of fibroblasts treated with this compound can reveal the full spectrum of genes that are upregulated or downregulated. An in vitro study utilizing RNA-seq on human dermal fibroblasts identified a proprietary octapeptide as a potent stimulator of high molecular weight hyaluronic acid production. cossma.com While this study did not focus on this compound, it highlights the power of transcriptomics to identify key pathways involved in ECM homeostasis. cossma.com A transcriptomics study on human keratinocytes treated with a different peptide revealed an induction of genes related to the immune response, demonstrating the utility of this method in uncovering the broader biological impact of cosmetic actives. nih.gov
Proteomic Analysis: Mass spectrometry-based proteomics can identify and quantify the array of proteins produced by cells in response to the peptide. This would provide direct evidence of increased synthesis of ECM components such as different types of collagen, elastin (B1584352), and specific proteoglycans like decorin and lumican. Such studies are essential to move beyond claims and provide robust, quantitative data on the peptide's efficacy at the protein level.
Development of Sophisticated Analytical Techniques for Trace Peptide Detection and Quantification in Biological Matrices
The ability to accurately detect and quantify trace amounts of this compound in biological samples is paramount for pharmacokinetic studies and for verifying its delivery to the target tissue.
Advanced analytical techniques are required for this purpose. While specific methods for this tripeptide are not widely published, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for peptide quantification. The development of a validated LC-MS/MS method would enable the precise measurement of this compound concentrations in skin homogenates or interstitial fluid collected from ex vivo skin models or in vivo studies.
Furthermore, imaging techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging could be adapted to visualize the distribution of the peptide within different layers of the skin, providing critical information on its penetration and localization within the target tissue.
Comparative Analysis of this compound with Other Bioactive Peptides in Extracellular Matrix Regulation
The cosmetic industry utilizes a variety of bioactive peptides to target the signs of aging. A comparative analysis of this compound with other well-known peptides is essential to understand its relative efficacy and unique properties.
A recent in vitro study compared the effects of Calcium Hydroxyapatite (CaHA) diluted with a standard saline solution versus a poly-micronutrient (PMN) solution on primary human fibroblasts. researchgate.net This PMN solution contained a cocktail of bioactive ingredients, including this compound (as SYN-HYCAN), along with other peptides such as Matrixyl (Palmitoyl Pentapeptide-4) and Syn-Coll (Palmitoyl Tripeptide-5). researchgate.net
The study evaluated several key markers of fibroblast activity and ECM synthesis. The results indicated that the CaHA/PMN solution, containing this compound, led to a statistically significant increase in cell viability and the gene expression of type I collagen and elastin compared to CaHA in saline alone. researchgate.net
Below is an interactive data table summarizing the key findings from this comparative study.
| Parameter Assessed | CaHA in Saline | CaHA with PMN Solution (including this compound) | Percentage Increase with PMN vs. Saline |
| Cell Viability | Increased vs. Control | Significantly higher increase than CaHA in Saline | 6.99% |
| Type I Collagen Gene Expression | Increased vs. Control | Significantly higher increase than CaHA in Saline | Data not quantified as a direct percentage increase between the two treatments in the provided source. |
| Elastin Gene Expression | Increased vs. Control | Significantly higher increase than CaHA in Saline | Data not quantified as a direct percentage increase between the two treatments in the provided source. |
Data sourced from an in vitro comparative study on human fibroblasts. researchgate.net
This study suggests that the combination of peptides and other micronutrients in the PMN solution, which includes this compound, provides a more robust stimulation of fibroblasts and ECM protein synthesis than CaHA alone. researchgate.net However, it is important to note that this study evaluates a mixture of ingredients, and the individual contribution of this compound to the observed effects cannot be isolated. Future research should include head-to-head comparisons of individual peptides to delineate their specific activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
